6-Propylpyrimidine-4-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Propylpyrimidine-4-thiol is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their potential for various biological activities. The papers provided discuss various pyrimidine derivatives with different substituents and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in several papers. For instance, the synthesis of 4-amino-6-aryl-5-cyano-2-thiopyrimidines as selective human adenosine A1 receptor agonists is reported, highlighting the importance of tunable binding kinetics in drug discovery . Another study describes the synthesis of 2-Methylpyrimidine-4,6-dithiol and its conversion into various substituted pyrimidines, showcasing the versatility of pyrimidine chemistry . Additionally, the ultrasound-assisted synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides demonstrates the use of modern techniques to improve reaction conditions and yields .

Molecular Structure Analysis

The molecular structures of pyrimidine derivatives are diverse and can be tailored for specific properties. For example, the copper(I) 5-phenylpyrimidine-2-thiolate complexes exhibit unique optical properties and high visible light-directed catalytic performance due to their distinct coordination modes and structures . The structural analysis of hydrogenated 6-hydroxypyridines provides insights into the steric structures of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is explored in several studies. Oxidation reactions of substituted pyrimidines lead to various sulfinyl and sulfonyl derivatives, indicating the potential for further functionalization . The hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and related compounds reveals multiple reaction pathways and the formation of novel heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structures. The solvatochromic behavior and reversible luminescence switching of copper(I) 5-phenylpyrimidine-2-thiolate complexes are notable examples of how structural elements can impact the properties of these compounds . The antitumor activity of thioglycosides of 4-aminoantipyrines and their corresponding pyrazolopyrimidine and pyrazolopyridine thioglycosides demonstrates the biological relevance of these compounds . Additionally, the anti-inflammatory and antioxidant activities of pyrimidine-2-thiol derivatives highlight their potential therapeutic applications .

Applications De Recherche Scientifique

Antibacterial Activity

A study by Orzeszko et al. (2004) examined the synthesis and antibacterial activity of S-substituted 6-adamantylpyrimidines, revealing their effectiveness against various bacterial strains and fungi. This suggests potential applications of 6-Propylpyrimidine-4-thiol in developing new antimicrobial drugs (Orzeszko et al., 2004).

Synthesis of Nucleosides

Xu, Zheng, and Swann (1991) conducted research on the synthesis of nucleosides, including 4-thiopyrimidine nucleosides, demonstrating the importance of this compound in the efficient and high-yield synthesis of these vital biological molecules (Xu, Zheng, & Swann, 1991).

Enzymatic Studies

Lindsay, Hulsey, and Aboul‐Enein (1975) explored the enzymatic S-methylation of various antithyroid drugs, including this compound. Their findings contribute to understanding the metabolic pathways and potential therapeutic applications of such compounds (Lindsay, Hulsey, & Aboul‐Enein, 1975).

Liquid Chromatographic Applications

Gatti, Cavrini, Roveri, and Pinzauti (1990) investigated the use of this compound in high-performance liquid chromatography, particularly for the analysis of biologically important thiols, which is crucial for pharmaceutical and biochemical research (Gatti et al., 1990).

Corrosion Inhibition

Singh, Singh, and Quraishi (2016) studied the use of thiopyrimidine derivatives, including this compound, as corrosion inhibitors for mild steel in acidic environments. This highlights its potential application in industrial settings to prevent material degradation (Singh, Singh, & Quraishi, 2016).

Spectroscopic and Thermodynamic Analysis

Yadav and Singh (1999) conducted spectral investigations and thermodynamic function analyses of this compound. Their research provides insight into the physical and chemical properties of this compound, which is essential for its application in various scientific fields (Yadav & Singh, 1999).

Mécanisme D'action

Target of Action

It is structurally similar to propylthiouracil, a well-known antithyroid agent . Propylthiouracil inhibits the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine . It primarily targets thyroid peroxidase, an enzyme that plays a crucial role in the production of thyroid hormones .

Mode of Action

This enzyme normally converts iodide to iodine and catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of thyroglobulin, a precursor to thyroid hormones .

Biochemical Pathways

By inhibiting thyroid peroxidase, it could potentially disrupt the production of thyroid hormones, thereby affecting the body’s metabolic rate, heart function, and other physiological processes .

Result of Action

If it acts similarly to propylthiouracil, it could potentially decrease the levels of thyroid hormones in the body, leading to a reduction in symptoms of hyperthyroidism .

Propriétés

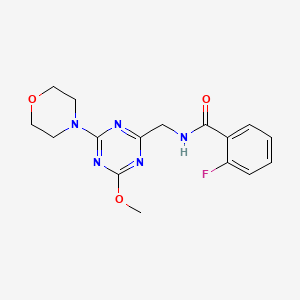

IUPAC Name |

6-propyl-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTCRADSZLEUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=S)N=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)prop-2-enamide](/img/structure/B2507219.png)

![5-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2507220.png)

![4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride](/img/structure/B2507226.png)

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)

![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)

![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)